molecular formula C11H12BrN3 B13897649 7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine

7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13897649
M. Wt: 266.14 g/mol
InChI Key: AYOJRDPNUCNGBH-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a cyclopentyl group at the 3rd position of the triazolopyridine ring. It has a molecular formula of C11H12BrN3 and a molecular weight of 266.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopentyl-1H-pyrazole with bromine in the presence of a base to form the desired triazolopyridine structure. The reaction is usually carried out in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

7-bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C11H12BrN3/c12-9-5-6-15-10(7-9)13-14-11(15)8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

AYOJRDPNUCNGBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C3N2C=CC(=C3)Br

Origin of Product

United States

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